molecular formula C11H9N5 B14911082 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B14911082
M. Wt: 211.22 g/mol
InChI Key: YQXQYKCOLFIDGX-UHFFFAOYSA-N
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Description

6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family:

Biological Activity

6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-phenylpyrimidine with various reagents to form the triazole ring. The specific synthetic routes can vary, but they often utilize cyclization reactions that yield the desired heterocyclic structure.

Biological Activities

The biological activities of this compound have been evaluated in several studies. Key findings include:

Anticancer Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : One study reported that a related compound exhibited IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells, outperforming standard chemotherapy agents like 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of the ERK Signaling Pathway : This pathway is crucial for cell proliferation and survival. Inhibiting it leads to reduced phosphorylation levels of key proteins involved in tumor growth .
  • Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells through modulation of cell cycle-related proteins .

Anti-inflammatory Activity

Another significant biological activity is the anti-inflammatory potential demonstrated by derivatives of this compound:

  • COX-2 Inhibition : Some studies have reported that related triazolo-pyrimidine derivatives effectively inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:

  • Substituent Effects : The presence of various substituents on the phenyl ring can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies

Several case studies highlight the effectiveness of triazolo-pyrimidine derivatives in preclinical models:

  • Study on Anticancer Activity : A derivative was tested on multiple cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis.
  • Anti-influenza Activity : A hybrid compound demonstrated efficacy against influenza virus by disrupting protein-protein interactions critical for viral replication .

Data Table

Biological ActivityTarget Cell LineIC50 Value (μM)Reference
AntiproliferativeMGC-8039.47
AntiproliferativeHCT-1169.58
Anti-inflammatoryCOX-20.04
Anti-influenzaInfluenza VirusN/A

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H9N5/c12-10-14-11-13-6-9(7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)

InChI Key

YQXQYKCOLFIDGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)N=C2

Origin of Product

United States

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